molecular formula C9H6F4O B1297721 4'-Fluoro-3'-(trifluoromethyl)acetophenone CAS No. 208173-24-4

4'-Fluoro-3'-(trifluoromethyl)acetophenone

Cat. No. B1297721
M. Wt: 206.14 g/mol
InChI Key: SYFHRXQPXHETEF-UHFFFAOYSA-N
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Description

The compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone has been the subject of several studies. One study focused on the synthesis of 4-fluoro-3-oxazolines from diarylmethanimines, trifluoroacetophenones, and CF2Br2, resulting in the formation of difluorocarbene and a gem-difluorosubstituted NH-azomethine ylide, followed by 1,3-dipolar cycloaddition with a ketone . Another study synthesized 4-(2',4'-difluorophenyl)acetophenone from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling mediated by the ligand-free Pd(II) complex .

Synthesis Analysis

The synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone involves the reaction of 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling mediated by the ligand-free Pd(II) complex, resulting in a high yield of the desired compound .

Molecular Structure Analysis

The molecular structure of 4-(2',4'-difluorophenyl)acetophenone was characterized by IR, 1H NMR, and single crystal X-ray diffractometry, providing detailed insights into its structural properties . Additionally, the gem-difluorosubstituted NH-azomethine ylide formed during the synthesis of 4-fluoro-3-oxazolines has implications for the molecular structure of the resulting heterocycles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone include the Suzuki cross-coupling reaction mediated by the ligand-free Pd(II) complex, as well as the sequential formation of difluorocarbene and a gem-difluorosubstituted NH-azomethine ylide, followed by 1,3-dipolar cycloaddition with a ketone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2',4'-difluorophenyl)acetophenone were characterized, including its IR spectrum, 1H NMR spectrum, and single crystal X-ray diffractometry, providing valuable insights into its properties . Additionally, the synthesis of novel fluorine-containing polyimides from 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone resulted in polyimides with good thermal stability, outstanding mechanical properties, and solubility in various organic solvents .

gem-Difluorosubstituted NH-azomethine ylides in the synthesis of 4-fluorooxazolines via the three-component reaction of imines, trifluoroacetophenones and CF2Br2 Synthesis and characterization of 4-(2',4'-difluorophenyl) acetophenone Synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3′,5′-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane

Scientific Research Applications

  • Phenylation of 3′-(trifluoromethyl)acetophenone

    • Field : Organic Chemistry
    • Application : This compound has been used in the phenylation process .
    • Method : The phenylation of 3′-(trifluoromethyl)acetophenone was carried out in the presence of dihydroxy bis (sulfonamide) ligand (an enantioselective catalyst), titanium tetraisopropoxide, and diphenylzinc .
    • Results : The details of the results or outcomes of this application are not provided in the source .
  • Preparation of a commercial fungicide

    • Field : Agrochemical Industry
    • Application : 3′-(Trifluoromethyl)acetophenone has been used in a key step during the preparation of a commercial fungicide .
    • Method : The specific method of application or experimental procedures are not provided in the source .
    • Results : The details of the results or outcomes of this application are not provided in the source .

Safety And Hazards

4’-Fluoro-3’-(trifluoromethyl)acetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHRXQPXHETEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345580
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3'-(trifluoromethyl)acetophenone

CAS RN

208173-24-4
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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